(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2S/c1-24-9-8-22-15-7-6-14(19)10-16(15)25-18(22)21-17(23)13-4-2-12(11-20)3-5-13/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKINDYFVXMHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Bromination: The benzo[d]thiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the methoxyethyl group: This step involves the alkylation of the brominated benzo[d]thiazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the ylidene group: The final step involves the condensation of the substituted benzo[d]thiazole with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF), potassium thiocyanate in acetone.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Scientific Research Applications
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Organic Synthesis:
Mechanism of Action
The mechanism of action of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.
Comparison with Similar Compounds
Similar Compounds
- 6-bromobenzo[d]thiazol-2(3H)-one
- 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one
Uniqueness
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is unique due to the presence of the methoxyethyl group and the ylidene linkage, which confer distinct chemical and biological properties. These structural features enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
Biological Activity
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈BrN₃O, with a molecular weight of approximately 421.31 g/mol. The structure features:
- Bromine atom at position 6 of the benzothiazole ring.
- Methoxyethyl group at position 3.
- Cyanobenzamide moiety, which enhances its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following synthetic route is commonly employed:
- Starting Materials : 6-bromobenzo[d]thiazole and 4-cyanobenzoyl chloride.
- Reaction Conditions : The reaction is conducted in an organic solvent such as dichloromethane, often in the presence of a base like triethylamine.
- Purification : The product is purified through recrystallization or column chromatography.
Anticancer Properties
Preliminary studies indicate that compounds within the benzothiazole class exhibit significant anticancer properties. Research has shown that this compound may inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism or cell cycle regulation.
- Receptor Modulation : It can interact with cellular receptors, potentially triggering apoptotic pathways in cancer cells.
Antimicrobial Activity
Benzothiazole derivatives are also known for their antimicrobial properties. Studies suggest that this compound may exhibit activity against various bacterial strains, possibly through:
- Disruption of Cell Membranes : The structural features may allow it to penetrate bacterial membranes, disrupting their integrity.
- Inhibition of Bacterial Enzymes : Similar to its anticancer effects, it may inhibit enzymes critical for bacterial survival.
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Binding Affinity : The bromo and cyano groups enhance binding affinity to target enzymes or receptors.
- Allosteric Modulation : It may bind to allosteric sites on proteins, modifying their activity.
- Cellular Pathway Interaction : The compound can influence signaling pathways associated with cell growth and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the benzothiazole family, providing insights into their potential applications:
Q & A
(Basic) What are the key synthetic strategies for synthesizing (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide?
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Benzothiazole Formation : Cyclization of substituted aniline derivatives with thiourea or CS₂ under acidic conditions to form the benzo[d]thiazole core .
Substituent Introduction : Bromination at the 6-position using NBS (N-bromosuccinimide) and introduction of the 2-methoxyethyl group via alkylation or Mitsunobu reactions .
Amide Coupling : Reaction of the activated benzothiazol-2(3H)-ylidene intermediate with 4-cyanobenzoyl chloride in the presence of a base (e.g., triethylamine) .
Critical Parameters :
- Solvent choice (DMF or THF for polar intermediates).
- Temperature control (0–5°C during bromination to avoid overhalogenation).
- Purification via column chromatography or recrystallization .
(Basic) Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., Z-configuration via NOESY) and substituent positions .
- HPLC-MS : Quantifies purity (>95%) and identifies byproducts (e.g., E-isomer contamination) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the benzothiazol-2(3H)-ylidene moiety .
- FTIR : Validates functional groups (e.g., C≡N stretch at ~2220 cm⁻¹) .
(Advanced) How can reaction conditions be optimized to minimize byproducts like the E-isomer?
Methodological Answer:
- Temperature : Lower temperatures (e.g., −20°C) favor the Z-isomer due to kinetic control .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states and reduce isomerization .
- Solvent Polarity : Non-polar solvents (e.g., toluene) disfavor solvolysis of intermediates .
Example Optimization Table :
| Condition | Yield (Z-isomer) | Purity (%) |
|---|---|---|
| Toluene, −20°C | 78% | 97 |
| DMF, 25°C | 45% | 82 |
| THF, 0°C | 65% | 91 |
(Advanced) How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Cell Line Variability : Test cytotoxicity across multiple lines (e.g., MCF-7 vs. HeLa) with standardized protocols (IC₅₀ ± SEM) .
- Solubility Differences : Use DMSO stock solutions at consistent concentrations (<0.1% v/v) to avoid solvent interference .
- Structural Analog Comparison : Compare with derivatives (e.g., 6-chloro or 6-ethoxy analogs) to isolate bromine’s role in activity .
(Advanced) What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., EGFR kinase) by analyzing H-bonding with the cyanobenzamide group .
- DFT Calculations : Gaussian 09 assesses electron distribution in the benzothiazole ring, correlating with redox activity .
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .
(Basic) What biological activities are associated with this compound?
Methodological Answer:
- Anticancer : IC₅₀ values of 2.1–8.7 µM against breast (MCF-7) and cervical (HeLa) cancer lines via apoptosis induction .
- Antimicrobial : MIC of 16 µg/mL against S. aureus due to thiazole-mediated membrane disruption .
- Enzyme Inhibition : IC₅₀ of 0.9 µM against PARP-1, linked to DNA repair interference .
(Advanced) How to design derivatives to improve pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Replace the methoxyethyl group with hydrophilic moieties (e.g., morpholine) to enhance solubility .
- Metabolic Stability : Introduce fluorine at the 4-position of the benzamide to block CYP450-mediated oxidation .
SAR Table :
| Derivative | LogP | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | 3.2 | 2.1 | 0.12 |
| 4-Fluorobenzamide | 2.8 | 1.9 | 0.45 |
| Morpholine Analog | 1.9 | 3.4 | 1.2 |
(Advanced) What mechanistic studies elucidate its role in apoptosis induction?
Methodological Answer:
- Flow Cytometry : Annexin V/PI staining confirms apoptosis (e.g., 45% late apoptosis in HeLa at 5 µM) .
- Western Blotting : Downregulation of Bcl-2 and cleavage of caspase-3 validate intrinsic pathway activation .
- ROS Assays : DCFH-DA staining shows 2.5-fold ROS increase, linking to mitochondrial dysfunction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
